molecular formula C16H14N2O2S B14278992 1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole CAS No. 150205-84-8

1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole

Cat. No.: B14278992
CAS No.: 150205-84-8
M. Wt: 298.4 g/mol
InChI Key: PVASNXLRVSGJJG-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole is an organic compound that features a sulfonyl group attached to a phenyl ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl Chloride: A precursor in the synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-phenyl-1H-imidazole.

    2-Phenyl-1H-imidazole: Another precursor used in the synthesis.

    Tosyl Azide: A related compound used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of a sulfonyl group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

150205-84-8

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylimidazole

InChI

InChI=1S/C16H14N2O2S/c1-13-7-9-15(10-8-13)21(19,20)18-12-11-17-16(18)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

PVASNXLRVSGJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C3=CC=CC=C3

Origin of Product

United States

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